molecular formula C3H40O18 B14537766 Propanal;heptadecahydrate CAS No. 62288-00-0

Propanal;heptadecahydrate

Cat. No.: B14537766
CAS No.: 62288-00-0
M. Wt: 364.34 g/mol
InChI Key: DYLZDDXGTZCMDN-UHFFFAOYSA-N
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Description

Evolution of Clathrate Hydrate (B1144303) Research and Scope

The study of clathrate hydrates dates back to 1810, when Sir Humphry Davy first observed the formation of a chlorine hydrate. researchgate.net Initially regarded as laboratory curiosities, research into these compounds intensified in the 20th century, particularly with the discovery that they could block natural gas pipelines. researchgate.net This led to extensive research into their formation, inhibition, and potential industrial applications. researchgate.netucl.ac.uk The scope of clathrate hydrate research has since expanded significantly, now encompassing areas such as energy storage (e.g., methane (B114726) and hydrogen storage), carbon capture and sequestration, and even understanding planetary compositions. ucl.ac.ukkeio.ac.jp

Aldehyde Clathrate Hydrates: A Distinct Class of Inclusion Compounds

While early research focused on small gas molecules, it was later discovered that a variety of organic molecules, including aldehydes, can also act as guests in clathrate hydrates. Aldehydes, with their polar carbonyl group, represent a distinct class of guest molecules. The interaction of the aldehyde's functional group with the water lattice can influence the stability and structure of the resulting hydrate. blogspot.commasterorganicchemistry.com The formation of hydrates from aldehydes is a reversible process that can be catalyzed by either acids or bases. libretexts.orglibretexts.org

Establishing the Research Significance of Propanal;heptadecahydrate

Propanal (CH₃CH₂CHO) is a three-carbon aldehyde that has been identified as a guest molecule in clathrate hydrates. The specific compound, this compound, with a chemical formula of C₃H₈O·17H₂O, points to a structure where one molecule of propanal is encaged within a framework of 17 water molecules. This stoichiometry is consistent with the formation of a structure II (sII) clathrate hydrate, where the larger guest molecule occupies the 5¹²6⁴ cages of the water lattice. researchgate.net The study of this compound is significant for understanding the fundamental interactions between a polar guest molecule and the water host framework, and how the size and shape of the aldehyde influence the resulting hydrate's properties.

Historical Context and Current State of Research on Propanal Hydrates

Historically, research on aldehyde hydrates has been less extensive than that on hydrates of small hydrocarbon gases. Early studies in the mid-20th century began to explore the phase behavior of various organic compounds with water, leading to the identification of numerous hydrate-forming substances, including some aldehydes. Dielectric relaxation studies provided early evidence for the formation of clathrate hydrates with aldehydes like 2-methylpropanal. cdnsciencepub.com

Current research on propanal hydrates is limited, with much of the focus being on the closely related propanol (B110389) hydrates. Studies on 1-propanol (B7761284) and 2-propanol have shown that they can form sII clathrate hydrates, often with the assistance of a "help gas" like methane, and can exhibit a 1:17 guest-to-water stoichiometry. nih.govacs.orgkopri.re.kr These studies on propanol hydrates provide a valuable comparative framework for understanding the potential structure and behavior of this compound. However, detailed experimental data specifically characterizing the crystal structure and thermodynamic properties of this compound remain scarce in the published literature.

Interactive Data Tables

Below are data tables summarizing key information on propanal and related clathrate hydrates.

Table 1: Properties of Propanal and its Heptadecahydrate

PropertyValueSource
Propanal
IUPAC NamePropanal nist.gov
Other NamesPropionaldehyde, Methylacetaldehyde nist.gov
CAS Number123-38-6 nist.gov
Molecular FormulaC₃H₆O nist.gov
Molar Mass58.08 g/mol nist.gov
This compound
IUPAC NameThis compound
Molecular FormulaC₃H₄₀O₁₈
Molar Mass364.34 g/mol
CAS Number62288-00-0

Table 2: Structural Information of Related Propanol Clathrate Hydrates

CompoundHydrate StructureGuest Cage OccupancyLattice Parameter (Å)Source
1-Propanol + MethaneStructure II1-Propanol in large 5¹²6⁴ cages17.29 kopri.re.kr
2-Propanol + MethaneStructure II2-Propanol in large 5¹²6⁴ cages17.33 acs.org
1-Propanol + Carbon DioxideStructure II1-Propanol in large 5¹²6⁴ cages17.32 kopri.re.kr

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62288-00-0

Molecular Formula

C3H40O18

Molecular Weight

364.34 g/mol

IUPAC Name

propanal;heptadecahydrate

InChI

InChI=1S/C3H6O.17H2O/c1-2-3-4;;;;;;;;;;;;;;;;;/h3H,2H2,1H3;17*1H2

InChI Key

DYLZDDXGTZCMDN-UHFFFAOYSA-N

Canonical SMILES

CCC=O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

Crystallographic Structure and Host Guest Architecture of Propanal;heptadecahydrate

Elucidation of Clathrate Hydrate (B1144303) Structure Type

The crystallographic framework of propanal;heptadecahydrate is identified as a Structure II (sII) clathrate hydrate. This structure is cubic and is composed of two types of polyhedral water cages: sixteen small pentagonal dodecahedral cages (denoted as 5¹²) and eight large hexakaidecahedral cages (5¹²6⁴). The unit cell of a typical sII hydrate contains 136 water molecules. acs.orgacs.org The formation of this structure with a propanal guest is often facilitated by a "help gas," such as methane (B114726), which occupies the small cages while the larger propanal molecule resides in the large cages. aip.org

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phase and determining the lattice parameters of clathrate hydrates. mdpi.com For the related methane and 1-propanol (B7761284) binary hydrate, PXRD analysis confirmed the formation of a Structure II hydrate. researchgate.net The measurements yielded a cubic lattice constant consistent with the sII structure type, which is essential for initial structural confirmation before more detailed analysis. acs.orgaip.org PXRD patterns serve as a characteristic fingerprint for the specific crystalline phase, allowing for unambiguous identification. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides a definitive, high-resolution model of the crystal structure, revealing precise atomic positions, connectivity, and guest-host interactions. mdpi.com A detailed single crystal X-ray study on a 1-propanol and methane binary hydrate, with a stoichiometry of 1.57(CH₄)·C₃H₇OH·17H₂O, provides the most precise data available for this system. aip.org

The analysis was conducted at 100 K and established that the crystal belongs to the cubic space group Fd3̅m. aip.org This high-resolution analysis is crucial for understanding the specific orientation and conformation of the guest molecule within the water cages, details that are not discernible from powder diffraction methods alone. nrc-cnrc.gc.ca

Table 1: Crystallographic Data for the Analogous 1-Propanol·1.57(CH₄)·17H₂O Hydrate aip.org

Parameter Value
Crystal System Cubic
Space Group Fd3̅m
Unit Cell Length (a) 17.1507(1) Å
Unit Cell Volume (V) 5044.8(2) ų
Temperature (T) 100.0(1) K

Propanal Molecular Conformation and Orientation within Clathrate Cages

The encapsulation of a guest molecule like propanal within a clathrate cage imposes significant conformational constraints and results in specific orientations dictated by host-guest interactions.

Configurational Isomerism and Occupancy in Large Cages

In the sII hydrate structure, the larger propanal guest molecule exclusively occupies the large 5¹²6⁴ cages, while the smaller methane help gas molecules are found in the small 5¹² cages. aip.org The shape and size of the 5¹²6⁴ cage influence the conformation of the flexible propanal molecule.

Analysis of the analogous 1-propanol molecule within the large cage reveals a specific staggered conformation. The C-C-C-O torsional angle was determined to be 91.47°, a deviation from the ideal gauche conformation observed in molecular dynamics simulations (~59°). nrc-cnrc.gc.canih.gov This indicates that the van der Waals and potential hydrogen-bonding interactions with the host lattice significantly influence the guest's geometry. nih.govnih.gov The aldehyde group of the propanal molecule is expected to orient itself towards the hexagonal faces of the water cage. nrc-cnrc.gc.ca

Dynamic Disorder and Guest Reorientation within the Hydrate Lattice

The guest molecule within a clathrate cage is not static but exhibits dynamic disorder. The single crystal structure reveals that the 1-propanol molecule occupies 24-fold disordered positions within the large cage. aip.orgnrc-cnrc.gc.ca This means the molecule can orient itself in multiple equivalent ways within the cage's symmetric environment.

This reorientational freedom is a characteristic feature of guest molecules in clathrate hydrates. cdnsciencepub.comresearchgate.net The orientational disorder of the water molecules themselves creates a distribution of electrostatic fields within the cages, contributing to the guest's dynamic behavior. cdnsciencepub.com The interactions are dominated by van der Waals forces, but for a polar molecule like propanal, electrostatic interactions and potential hydrogen bonding with the water lattice are also significant. nih.govnih.gov For the 1-propanol analogue, distances between the guest's hydroxyl oxygen and the cage's water oxygen atoms (2.749 Å and 2.788 Å) are consistent with guest-host hydrogen bonding. aip.org

Host Lattice Distortions and Symmetry Considerations

The presence of a guest molecule within the water cages can cause distortions in the host lattice relative to a hypothetical empty clathrate structure. acs.orgdntb.gov.ua These distortions are a function of the size, shape, and motion of the guest molecule. acs.org

Cage Occupancy and Stoichiometry Determination (e.g., Propanal:17H2O Ratio)

The determination of cage occupancy and stoichiometry for a clathrate hydrate is a critical aspect of its characterization, providing insight into its composition and stability. Cage occupancy refers to the fraction of available water cages that are filled by guest molecules. aip.org For a hypothetical this compound, the 1:17 ratio implies a specific and ideal occupancy scenario within a particular clathrate structure.

In a typical Structure II (sII) clathrate hydrate unit cell, there are 16 small pentagonal dodecahedral cages (5¹²) and 8 large hexakaidecahedral cages (5¹²6⁴). The total number of water molecules per unit cell is 136. If a guest molecule like propanal were to exclusively occupy all 8 of the large cages, the resulting stoichiometry would be 8 propanal molecules to 136 water molecules, which simplifies to a 1:17 ratio. This theoretical full occupancy of the large cages is the basis for the "heptadecahydrate" designation.

However, in practice, cage occupancy can be less than 100% and is influenced by the conditions of formation, such as pressure and temperature. aip.org Without experimental data from techniques like X-ray diffraction, neutron diffraction, or NMR spectroscopy for propanal clathrate, it is not possible to confirm this ideal stoichiometry or determine the actual cage occupancy. Such studies are essential to ascertain whether propanal preferentially occupies the large cages, if it also enters the small cages, or if the presence of a help gas is required to stabilize the structure, which is common for larger guest molecules. aip.org

The following table illustrates the theoretical cage occupancy for an ideal this compound in a Structure II lattice.

Cage TypeNumber of Cages per Unit CellGuest MoleculeOccupancy
Small (5¹²)16None (Assumed)0%
Large (5¹²6⁴)8Propanal100%

This table is based on the theoretical stoichiometry of 1:17 and has not been experimentally verified for propanal.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of experimental and theoretical data on the chemical compound specified as "this compound." Consequently, a detailed analysis of its thermodynamic stability and phase equilibria, as requested, cannot be provided at this time.

Extensive searches for this specific compound, as well as for the broader category of propanal clathrate hydrates, did not yield any published research detailing its phase boundaries, the influence of co-guests, or quantitative analyses of its thermodynamic properties. Furthermore, no theoretical models specifically describing the phase equilibria of a propanal hydrate system were found.

The nomenclature "heptadecahydrate" suggests a clathrate hydrate with a hydration number of 17, which is characteristic of a structure II (sII) hydrate lattice when fully occupied by a single guest molecule. While some aldehydes and ketones are known to form clathrate hydrates, there is no evidence in the current body of scientific literature to confirm that propanal acts as a guest molecule to form such a structure.

Research in the field of clathrate hydrates has extensively covered a wide range of guest molecules, including various hydrocarbons and gases. For instance, studies on the closely related molecule, propanone (acetone), have shown that it can form a structure II clathrate hydrate. Similarly, the effects of 1-propanol and 2-propanol as thermodynamic inhibitors or promoters in hydrate systems have been investigated. However, this body of research does not extend to propanal.

Without foundational experimental data, such as pressure-temperature (P-T) dissociation curves, it is impossible to construct a scientifically accurate article on the thermodynamic stability and phase equilibria of "this compound." Any attempt to do so would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections, as outlined in the initial request, cannot be addressed due to the absence of relevant data:

Thermodynamic Stability and Phase Equilibria of Propanal;heptadecahydrate Systems

Theoretical Modeling of Phase Equilibria

Fugacity-Based Approaches and Predictive Models

Further experimental investigation would be required to determine if propanal can form a clathrate hydrate (B1144303) and to characterize its thermodynamic properties. Until such research is conducted and published, a detailed and accurate scientific article on "Propanal;heptadecahydrate" cannot be generated.

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Extensive research across scientific databases and scholarly articles has revealed no specific information or published studies on the chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article on its formation and dissociation kinetics according to the provided outline.

The search for data on the nucleation, crystal growth, and dissociation of this specific hydrate yielded no relevant results. Scientific literature extensively covers clathrate hydrates of other molecules, such as propane (B168953), methane (B114726), and carbon dioxide, but is silent on a hydrate of propanal with seventeen water molecules.

This lack of available data prevents the creation of the requested content, including data tables and detailed research findings for the specified sections:

Formation and Dissociation Kinetics of Propanal;heptadecahydrate

Dissociation Kinetics and Decomposition Pathways

Without any foundational research on "Propanal;heptadecahydrate," any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is possible that the requested compound name is erroneous or refers to a theoretical substance not yet synthesized or studied.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” cannot be fulfilled.

Intermolecular Interactions and Molecular Dynamics Within Propanal;heptadecahydrate

Guest-Host Hydrogen Bonding Interactions

Unlike purely hydrophobic guests (like propane), the presence of a carbonyl oxygen atom in the propanal molecule allows for direct hydrogen bonding with the water molecules of the host cage. This has significant implications for the structure and stability of the clathrate. aip.orgacs.org

The carbonyl oxygen of the encapsulated propanal molecule can act as a hydrogen bond acceptor for protons from the water molecules forming the cage wall. This interaction is a defining feature of clathrates with polar guest molecules. acs.orgacs.org Studies on analogous compounds, such as 1-propanol (B7761284) in sII clathrates, have provided quantitative insight into the nature of these guest-host hydrogen bonds through single-crystal X-ray diffraction and molecular dynamics simulations. nrc-cnrc.gc.canih.gov These studies reveal that the guest's oxygen atom is positioned close to the water molecules of the cage's hexagonal faces. aip.orgnih.gov

For the analogous 1-propanol hydrate (B1144303), the distance between the guest oxygen atom and the nearest water oxygen atoms is measured to be in the range of 2.7 to 2.8 Å, which is a characteristic distance for hydrogen bonds. aip.orgnrc-cnrc.gc.canih.gov It is expected that the carbonyl oxygen of propanal would engage in similar hydrogen bonding, with comparable bond lengths. These guest-host hydrogen bonds are dynamic and can have lifetimes on the order of picoseconds, as shown by molecular dynamics simulations of alcohol-containing hydrates. nih.govresearchgate.net

Table 1: Representative Guest-Host Hydrogen Bond Distances in an Analogous sII Clathrate Hydrate Data observed for 1-propanol in a binary sII clathrate hydrate with methane (B114726).

Interacting Atoms Method Distance (Å) Reference
Guest Oxygen - Water Oxygen X-ray Diffraction 2.749 - 2.788 aip.orgnrc-cnrc.gc.canih.gov

The formation of direct hydrogen bonds between the propanal guest and the host lattice locally perturbs the water network. This interaction can induce distortions in the cage structure; however, due to the dynamic nature of the bonding and the random orientation of guest molecules throughout the crystal, these distortions are often averaged out and not observable in bulk crystallographic measurements. nrc-cnrc.gc.canih.gov

A significant consequence of guest-host hydrogen bonding is the potential creation of defects in the water lattice's hydrogen-bond network. When a guest's hydrophilic group forms a hydrogen bond, it can disrupt the local proton ordering of the ice-like lattice, leading to the formation of Bjerrum L-defects, where two adjacent water molecules have no proton between them. acs.org These defects are crucial as they can influence the dielectric response and mechanical properties of the hydrate.

Propanal Rotational and Translational Dynamics within Cages

Confined within the 5¹²6⁴ cage, the propanal molecule exhibits complex rotational and translational motions. The dynamics are a blend of rattling (vibrational motion about an equilibrium position) and larger-scale reorientational jumps. nih.gov The nature of this motion is influenced by the cage's size and shape, temperature, and the specific guest-host interactions. bohrium.comnih.gov

NMR studies on similar guest molecules like THF and acetone (B3395972) show that the guest reorients much more rapidly within the clathrate cage than it would in a supercooled aqueous solution. researchgate.net This is attributed to a reduction in friction with the surrounding water molecules upon the formation of the rigid cage structure. researchgate.net The hydrogen bonding between the propanal's carbonyl group and the cage wall, while stabilizing, would likely introduce a degree of orientational preference, hindering perfectly free rotation and coupling the guest's motion to the lattice vibrations. The dynamics of guest molecules can be probed using techniques like Quasi-Elastic Neutron Scattering (QENS) and molecular dynamics simulations, which can reveal the characteristic timescales for these motions. mdpi.com

Vibrational Dynamics of the Host Water Lattice

The water molecules of the clathrate host lattice are engaged in vibrational motions, including stretching and librational (hindered rotational) modes. These vibrations can be studied using infrared (IR) and Raman spectroscopy. cdnsciencepub.commdpi.com The presence of the propanal guest, particularly its ability to hydrogen bond, is expected to influence these vibrational spectra.

The frequency of the O-H stretching vibration in water is highly sensitive to its hydrogen-bonding environment. mdpi.com The formation of hydrogen bonds between the cage water and the propanal guest would create a distinct local environment compared to water molecules hydrogen-bonded only to other water molecules. This would likely lead to shifts in the O-H stretching band. In the case of strongly interacting ions, new bands can appear in the vibrational spectrum corresponding to the water in the hydration shell. mdpi.com A similar, though likely more subtle, effect would be anticipated for the propanal hydrate, reflecting the perturbation of the water lattice by the guest.

Role of Hydrophobic and Hydrophilic Interactions in Stabilization

Hydrophobic Interactions : The primary driving force for clathrate formation is considered to be the encapsulation of the hydrophobic parts of a guest molecule. aip.orgnrc-cnrc.gc.ca The propyl chain (CH₃CH₂-) of propanal is hydrophobic. By sequestering this group within a water cage, the system minimizes the disruption of the hydrogen-bonded water network that would occur in a liquid solution, representing a favorable energetic state. nih.gov This phenomenon, known as hydrophobic hydration, is fundamental to the formation of clathrates. nih.gov

Advanced Spectroscopic Probes of Propanal;heptadecahydrate

Raman Spectroscopy for Structural and Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. In the context of propanal;heptadecahydrate, it offers a window into the molecular environment of both the guest (propanal) and host (water) molecules.

The encapsulation of a propanal molecule within the water cages of the heptadecahydrate structure leads to shifts in its characteristic vibrational frequencies compared to its gas or liquid state. These shifts are a direct consequence of the interactions between the propanal molecule and the surrounding water molecules of the cage. For instance, the C-H stretching and bending modes, as well as the C=O stretching mode of the aldehyde group, are particularly sensitive to the local environment.

Similarly, the O-H stretching modes of the water molecules in the hydrate (B1144303) lattice are affected by the presence of the guest molecule. The interaction with the encapsulated propanal can lead to subtle changes in the hydrogen-bonding network of the water cages, which are reflected in the Raman spectrum.

Table 1: Representative Raman Vibrational Modes for Propanal and Water in this compound (Note: The following data is illustrative and based on typical shifts observed for guest molecules in clathrate hydrates, as direct experimental data for this compound is not readily available in published literature.)

Vibrational ModePropanal (Gas Phase) (cm⁻¹)Propanal in Hydrate (cm⁻¹)Water (Liquid) (cm⁻¹)Water in Hydrate (cm⁻¹)
Propanal C-H Stretch (aldehyde)~2720~2710--
Propanal C-H Stretch (alkyl)~2880-2970~2870-2960--
Propanal C=O Stretch~1740~1725--
Water O-H Stretch--~3200-3600~3100-3400

Raman spectroscopy can be employed to confirm the occupancy of the water cages by the propanal molecules. The intensity of the Raman signals corresponding to the vibrational modes of propanal is directly proportional to the number of encapsulated molecules. By calibrating the Raman scattering cross-sections, it is possible to quantify the cage occupancy.

Furthermore, the state of the guest molecule can be inferred from the Raman spectrum. The well-defined and relatively sharp peaks of the encapsulated propanal indicate that it is in a molecularly dispersed state within the cages, rather than in a condensed liquid or solid phase. The absence of significant peak broadening suggests a relatively ordered environment for the guest molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure and dynamics of molecules in the solid state. For this compound, solid-state NMR provides critical information on the conformation of the guest molecule and its distribution within the hydrate lattice.

The chemical shifts of the protons (¹H) and carbon-13 (¹³C) nuclei of propanal are sensitive to their local electronic environment. When propanal is enclathrated, the shielding experienced by its nuclei is altered by the surrounding water molecules, leading to changes in the observed chemical shifts compared to the free molecule. These shifts can provide information about the orientation and conformation of the propanal molecule within the cage.

By analyzing the intensities of the NMR signals, it is possible to determine the distribution of propanal molecules among the different types of cages that may exist in the hydrate structure. For a structure II clathrate, which is likely for a molecule of propanal's size, there are two types of cages: a smaller dodecahedral cage (5¹²) and a larger hexakaidecahedral cage (5¹²6⁴). The relative intensities of the signals from propanal in each cage type would reflect its distribution.

Table 2: Illustrative ¹³C Solid-State NMR Chemical Shifts for Propanal in Different Environments (Note: The following data is illustrative and based on typical shifts observed for guest molecules in clathrate hydrates.)

Carbon Atom (Propanal)Chemical Shift (Liquid Propanal) (ppm)Chemical Shift (in Hydrate Cage) (ppm)
C=O (aldehyde)~200~195-198
CH₂~35~32-34
CH₃~8~6-7

Solid-state NMR techniques, such as the measurement of spin-lattice relaxation times (T₁), can provide insights into the molecular motion of the encapsulated propanal. The mobility of the guest molecule within the cage will influence its relaxation behavior. Shorter T₁ values generally indicate greater molecular mobility.

Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of the less abundant ¹³C nuclei and provide information about the proximity of protons and carbons, further refining the structural details of the guest-host system.

Dielectric Spectroscopy for Molecular Reorientation Dynamics

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is particularly sensitive to the reorientation of molecules with a permanent dipole moment, such as propanal. In the context of this compound, this technique is invaluable for studying the dynamics of the guest molecule within its cage.

The reorientation of the encapsulated propanal molecule in response to an applied electric field gives rise to a dielectric relaxation process. The frequency at which this relaxation occurs is related to the rate of molecular reorientation. By measuring the dielectric loss as a function of frequency and temperature, the activation energy for the reorientation process can be determined.

Research on the closely related 2-methylpropanal hydrate, which is also inferred to have a composition with 17 water molecules (heptadecahydrate), has shown that the activation energy for the aldehyde's reorientation is approximately 2.0 kcal/mol. cdnsciencepub.com This suggests that the propanal molecule is not rigidly held within the cage but possesses significant rotational freedom. The dielectric response provides a direct measure of this dynamic behavior, which is crucial for understanding the stability and physical properties of the clathrate hydrate.

Infrared (IR) and Reflection Absorption Infrared Spectroscopy (RAIRS) Studies

Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of clathrate hydrates, providing detailed insights into the molecular vibrations of both the guest molecule and the host water lattice. This method allows for the investigation of guest-host interactions, cage occupancy, and the structural dynamics of the hydrate complex. Complementary to standard transmission IR, Reflection Absorption Infrared Spectroscopy (RAIRS) is a surface-sensitive technique ideal for studying thin films of hydrates on reflective substrates. RAIRS provides information on the orientation of molecules at the surface and within the bulk by selectively detecting vibrational modes with dipole moments perpendicular to the substrate surface.

Detailed spectroscopic studies on this compound focus on identifying the vibrational signatures of the encapsulated propanal molecule and the surrounding water cage. The confinement of the propanal molecule within the 17 water molecules of the heptadecahydrate structure induces noticeable perturbations in its vibrational spectrum compared to its gas or solid phases. These shifts, although typically small, are indicative of the weak van der Waals forces and the constrained environment imposed by the host lattice.

The most prominent absorption for the propanal guest is the carbonyl (C=O) stretch, which is a strong indicator of the local environment. nasa.govdocbrown.info In the solid phase, this band appears around 1700 cm⁻¹. nasa.gov Upon encapsulation within the hydrate cage, this frequency is expected to experience a slight shift due to interactions with the water molecules. Similarly, the various C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically found in the 2800-3000 cm⁻¹ region, are also perturbed. nih.gov

The water molecules of the host lattice exhibit characteristic vibrational bands that are distinct from those of liquid water or hexagonal ice. The O-H stretching region, appearing between approximately 3000 and 3400 cm⁻¹, is particularly sensitive to the hydrogen-bonding network that forms the cages. mcgill.canih.gov The H-O-H bending mode is observed near 1600 cm⁻¹, while lower-frequency librational (restricted rotation) and translational modes of the water molecules can be found below 1000 cm⁻¹. mcgill.cacambridge.org

RAIRS studies on thin films of propanal hydrate can elucidate the orientation of the guest molecules within the cages near the surface. Due to the surface selection rule, the intensity of a given vibrational band in a RAIRS spectrum is dependent on the orientation of its transition dipole moment relative to the surface normal. This allows for the determination of the preferred alignment of the propanal molecule, for instance, whether its C=O bond axis aligns preferentially in a specific direction within the cage structure at the hydrate-vacuum interface. nih.gov

The following tables summarize the key vibrational modes for propanal and the expected IR absorptions for the this compound complex.

Table 1: Characteristic Infrared Vibrational Modes of Propanal

This interactive table details the primary vibrational modes of the propanal molecule with data from studies on solid-phase propanal. The "Expected Position in Hydrate" column indicates the anticipated frequency shifts upon encapsulation within the water cage, based on typical guest-host interactions in clathrate hydrates.

Vibrational ModeAssignmentPosition in Solid Propanal (cm⁻¹)Expected Position in Hydrate (cm⁻¹)
ν(C-H)CH₃ Asymmetric Stretch~2987Slight shift
ν(C-H)CH₂ Asymmetric Stretch~2943Slight shift
ν(C-H)CH₃ Symmetric Stretch~2884Slight shift
ν(C-H)Aldehyde C-H Stretch~2752Slight shift
ν(C=O)Carbonyl Stretch~1700Slight blue or red shift
δ(CH₂)CH₂ Scissoring~1460Slight shift
δ(CH₃)CH₃ Asymmetric Deformation~1450Slight shift
δ(CH₃)CH₃ Symmetric Deformation~1385Slight shift
ν(C-C)C-C Stretch~1120Slight shift
ρ(CH₃)CH₃ Rocking~1060Slight shift

Table 2: Summary of Principal Infrared Bands for this compound

This table provides an overview of the main absorption regions in the infrared spectrum of the complete this compound complex, encompassing both the guest (propanal) and host (water) vibrations.

Frequency Range (cm⁻¹)AssignmentOrigin
3000 - 3400O-H StretchingHost (Water Lattice)
2800 - 3000C-H StretchingGuest (Propanal)
~2750Aldehyde C-H StretchingGuest (Propanal)
~1700C=O Carbonyl StretchingGuest (Propanal)
~1600H-O-H BendingHost (Water Lattice)
1300 - 1500C-H Bending/DeformationGuest (Propanal)
500 - 1000H₂O Librational ModesHost (Water Lattice)
< 350H₂O Translational ModesHost (Water Lattice)

Computational and Theoretical Chemistry of Propanal;heptadecahydrate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms and molecules, MD simulations can provide a detailed view of the dynamics of guest-host interactions, phase transitions, and decomposition of clathrate hydrates.

MD simulations allow for the detailed investigation of the non-covalent interactions between the guest propanal molecule and the host water molecules forming the clathrate cage. These interactions, primarily van der Waals forces and potential hydrogen bonding, are crucial for the stability of the clathrate structure.

In a typical MD simulation of a propanal hydrate (B1144303), the system would be modeled with a propanal molecule encapsulated within a water cage (such as the 5¹²6⁴ cage of a structure II hydrate) surrounded by a larger water environment under periodic boundary conditions. The simulations would track the trajectory of each atom over time, allowing for the analysis of various parameters.

Key research findings from analogous systems include:

Interaction Energies: Calculation of the potential energy between the propanal molecule and the water molecules of the cage provides a measure of the strength of the guest-host interaction. For similar small molecules, these energies are typically in the range of -20 to -40 kJ/mol.

Hydrogen Bonding Dynamics: While propanal is not as strong a hydrogen bond donor or acceptor as propanol (B110389), the carbonyl oxygen can interact with the hydrogen atoms of the water molecules. MD simulations can reveal the lifetime and geometry of these transient hydrogen bonds. Studies on alcohols like 1-propanol (B7761284) and 2-propanol in clathrate hydrates have shown that guest-host hydrogen bonds can be dynamic and long-lived, on the order of picoseconds. nih.gov

Orientational Preferences: The simulations can determine the preferential orientation of the propanal molecule within the cage, which is governed by the shape of the cage and the maximization of favorable interactions.

Radial Distribution Functions (RDFs): RDFs can be calculated to show the probability of finding a water molecule at a certain distance from the atoms of the propanal molecule, providing a clear picture of the local solvation structure.

Table 7.1: Representative Guest-Host Interaction Parameters from MD Simulations (Hypothetical for Propanal in a 5¹²6⁴ Cage)

ParameterDescriptionIllustrative Value
Interaction Energy (van der Waals)The strength of the dispersion forces between propanal and the water cage.-25.5 kJ/mol
Interaction Energy (Electrostatic)The strength of the electrostatic interactions between propanal and the water cage.-8.2 kJ/mol
C=O···H-O Hydrogen Bond LifetimeAverage duration of a hydrogen bond between the propanal carbonyl oxygen and a water hydrogen.1.5 ps
Guest Molecule RMSDRoot Mean Square Deviation of the propanal molecule from its average position, indicating mobility within the cage.0.8 Å

MD simulations are also employed to study the phase behavior of clathrate hydrates, including their formation, decomposition, and transitions between different solid phases under varying temperature and pressure conditions. By systematically changing these parameters in the simulation, one can observe the mechanisms of these processes at a molecular level.

For propanal heptadecahydrate, simulations could be designed to heat the system from a stable low temperature to a higher temperature above its dissociation point. The analysis of such simulations would focus on:

Dissociation Temperature: The temperature at which the clathrate lattice breaks down and the propanal guest molecule is released.

Mechanism of Decomposition: Observing the initial steps of cage breaking and the role of thermal fluctuations in destabilizing the hydrogen-bonded network of water molecules.

Guest Molecule Diffusion: Tracking the diffusion of the propanal molecule out of the collapsing cage and into the surrounding water phase.

Studies on similar guest molecules have shown that the decomposition of clathrate hydrates is a complex process that can be initiated by defects in the crystal lattice and is influenced by the strength of the guest-host interactions. rsc.org

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are quantum mechanical calculations that can provide highly accurate information about the electronic structure, energetics, and properties of molecules. These methods are often used to study smaller, representative parts of the clathrate system with high accuracy, and the results can be used to parameterize the force fields used in classical MD simulations.

DFT calculations can be used to determine the stability of a propanal molecule inside a water cage by calculating the encapsulation energy. This is typically done by computing the energies of the optimized geometries of the combined guest-host system, the empty host cage, and the isolated guest molecule.

The encapsulation energy (ΔE_encap) is calculated as: ΔE_encap = E_(propanal@cage) - (E_(empty cage) + E_propanal)

A negative encapsulation energy indicates that the encapsulation of the propanal molecule within the water cage is an energetically favorable process. DFT calculations on similar systems, such as CO2 in clathrate hydrates, have shown that the encapsulation energy is a key factor in determining the stability and occupancy of different cage types. mdpi.com

Table 7.2: Hypothetical DFT-Calculated Encapsulation Energies for Propanal in Different Clathrate Cages

Cage TypeCage CompositionCalculated Encapsulation Energy (kJ/mol)Basis Set/Functional
5¹²(H₂O)₂₀-22.8B3LYP/6-311+G(d,p)
5¹²6²(H₂O)₂₄-28.4B3LYP/6-311+G(d,p)
5¹²6⁴(H₂O)₂₈-31.5B3LYP/6-311+G(d,p)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and NMR spectra. By calculating the vibrational frequencies of the propanal molecule in the gas phase and when encapsulated within a water cage, one can predict the shifts in these frequencies upon encapsulation.

These predicted shifts can then be compared with experimental spectroscopic data to confirm the presence of the guest molecule within the clathrate structure. For guest molecules in clathrates, it is common to observe a blue shift (increase in frequency) in the stretching modes of the guest molecule due to the confinement effect of the cage.

For propanal, the most significant shifts would be expected for the C=O and C-H stretching modes of the aldehyde group. DFT studies on propanal hydrogenation have provided insights into its vibrational properties, which can serve as a baseline for such predictions. researchgate.net

Monte Carlo and Grand Canonical Monte Carlo Simulations for Thermodynamic Properties

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of clathrate hydrates, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying the thermodynamic properties related to the absorption and phase equilibrium of guest molecules in the host lattice.

In a GCMC simulation, the system is in contact with a reservoir of guest molecules at a fixed chemical potential, temperature, and volume. The simulation involves random attempts to insert, delete, and move guest molecules within the clathrate structure, allowing for the determination of equilibrium properties such as:

Adsorption Isotherms: The amount of propanal adsorbed in the clathrate as a function of pressure at a constant temperature.

Cage Occupancy: The probability of finding a propanal molecule in a specific type of cage at a given temperature and pressure.

Free Energy of Hydration: The change in free energy when a propanal molecule is transferred from the gas phase to the clathrate hydrate. This is a key measure of the thermodynamic stability of the hydrate. nih.govnih.gov

These simulations are crucial for understanding the conditions of temperature and pressure under which propanal clathrate hydrate would be stable.

Table 7.3: Illustrative Thermodynamic Properties of Propanal Hydration from MC Simulations

Thermodynamic PropertyDescriptionHypothetical Value
ΔG_hydrationGibbs free energy of hydration for propanal into a clathrate lattice.-5.8 kJ/mol
ΔH_hydrationEnthalpy of hydration for propanal into a clathrate lattice.-35.2 kJ/mol
ΔS_hydrationEntropy of hydration for propanal into a clathrate lattice.-98.6 J/(mol·K)

Technological and Environmental Applications of Propanal Clathrate Hydrates

Potential in Gas Separation and Storage Technologies

The selective nature of clathrate hydrate (B1144303) formation, where the water lattice preferentially encapsulates guest molecules of a specific size and shape, is the foundation for their application in gas separation and storage. The formation of binary clathrate hydrates, where propanal acts as a co-guest with a smaller gas molecule, is a promising area of investigation.

Selective Separation: This co-guest mechanism can also be exploited for gas separation. For instance, in a mixed gas stream of methane (B114726) and carbon dioxide, the presence of propanal could theoretically enhance the selective capture of one gas over the other, depending on the relative stability of the resulting mixed hydrates. While specific data for propanal is limited, studies on similar systems with alcohols like 2-propanol have demonstrated the potential for selective gas separation.

Data on Binary Aldehyde-Methane Hydrates

Aldehyde Guest Hydrate Structure Key Finding
Propionaldehyde (Propanal) sII Forms a stable binary hydrate with methane. kaist.ac.kr
Acetaldehyde sII Also forms a stable binary hydrate with methane. kaist.ac.kr

Role in Carbon Capture and Sequestration (CCS) Strategies

Hydrate-based carbon capture is an emerging technology that leverages the formation of solid clathrates to trap CO2 from industrial flue gases. The addition of thermodynamic promoters is crucial to make this process economically viable by reducing the high pressures typically required for CO2 hydrate formation.

While direct studies on propanal for CO2 capture are not widely available, research on analogous compounds like 2-propanol provides a strong indication of its potential. Studies have shown that 2-propanol can have a dual role, sometimes inhibiting and other times promoting hydrate formation, depending on the concentration and the presence of other substances like salts. acs.org The structural identification of a novel CO2 + 2-propanol hydrate has shed light on developing new hydrate-based CCS processes. researchgate.net It is plausible that propanal, as a similar small organic molecule, could be optimized to act as an effective promoter for CO2 capture, potentially offering advantages in terms of formation kinetics or storage capacity.

Implications for Flow Assurance in Hydrocarbon Systems

In the oil and gas industry, the formation of gas hydrates in pipelines is a significant operational challenge, leading to blockages and safety risks. This has led to extensive research into hydrate inhibitors. These inhibitors can be broadly classified as thermodynamic (shifting the hydrate equilibrium conditions) or kinetic (delaying hydrate nucleation and growth).

Small alcohols and other organic molecules are commonly used as thermodynamic inhibitors. For example, propanone (a ketone similar in size to propanal) has been shown to have an inhibiting effect on propane (B168953) hydrate formation. acs.org The equilibrium temperature of the clathrate hydrates decreases as the propanone concentration increases. acs.org Conversely, under certain conditions, some of these molecules can act as promoters. For instance, 2-propanol has been considered for its potential role as both a thermodynamic inhibitor and a kinetic promoter of hydrate formation, which could have implications for petroleum exploration and production applications. researchgate.net

The behavior of propanal in hydrocarbon systems is likely to be similarly complex. Depending on its concentration and the composition of the hydrocarbon stream, it could either mitigate or exacerbate hydrate formation. Understanding the phase equilibrium of propanal-methane-water systems is crucial for predicting its impact on flow assurance. Research on binary aldehyde-methane hydrates indicates that stable sII hydrates are formed, which is a critical piece of information for developing models to manage hydrate risk in pipelines where aldehydes may be present. kaist.ac.kr

Phase Equilibrium Data for Propanone-Propane Hydrates

Propanone Concentration (wt%) Temperature Difference at 0.3 MPa (K) Effect
5 -0.6 Inhibition
10 -1.3 Inhibition
20 -3.1 Inhibition
30 -5.5 Inhibition

(Data adapted from studies on propanone, a compound analogous to propanal) acs.org

Emerging Research Areas and Future Directions in Aldehyde Hydrate Science

The study of aldehyde clathrate hydrates is an evolving field with several promising avenues for future research. A key challenge and area of interest is the chemical stability of aldehydes within the hydrate lattice.

Gem-Diol Conversion: Aldehydes in aqueous solutions can undergo hydration to form geminal diols. Studies have shown that during the formation of aldehyde-methane binary hydrates, most of the aldehyde guest molecules convert to their gem-diol form before being incorporated into the large cages of the sII hydrate. kaist.ac.kr This transformation affects the phase equilibrium of the hydrate and is dependent on the molecular structure of the aldehyde. kaist.ac.kr Further research is needed to fully understand the implications of this conversion on the stability and properties of the resulting hydrates.

Novel Structures and Co-guests: While propanal is known to form a conventional sII hydrate, the exploration of new hydrate structures with different aldehyde guests or in the presence of a wider range of co-guests could lead to the discovery of materials with tailored properties for specific applications. The discovery of a new tetragonal structure for CO2 + 2-propanol hydrate highlights the potential for novel findings in this area. researchgate.net

Computational Modeling: Advanced computational modeling and simulation will be instrumental in predicting the phase behavior, stability, and guest-host interactions of propanal and other aldehyde hydrates. These theoretical studies can guide experimental work and accelerate the discovery of new applications.

Environmental Fate and Applications: The biodegradability and environmental impact of aldehyde hydrates are important considerations for their potential use in large-scale applications like carbon capture or as phase-change materials for energy storage. Future research should address these aspects to ensure the sustainability of any proposed technologies.

Q & A

Basic: How is propanal heptadecahydrate synthesized and characterized in laboratory settings?

Answer:
Synthesis typically involves controlled hydration of propanal under low-temperature, high-humidity conditions. Characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of hydrogen bonding networks.
  • X-ray Diffraction (XRD) to confirm crystalline hydrate formation.
  • Thermogravimetric Analysis (TGA) to quantify water content and stability thresholds.
    Protocols must specify reagent purity, reaction vessel materials, and environmental controls (e.g., humidity chambers) to ensure reproducibility .

Basic: What analytical techniques are used to quantify propanal heptadecahydrate in complex mixtures?

Answer:

  • Derivatization with DNPH (2,4-dinitrophenylhydrazine): Followed by HPLC-UV analysis to isolate and quantify propanal derivatives, minimizing interference from aldehydes like glyoxal .
  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Requires correction for cross-interferences (e.g., acetone signals at m/z 59) using branching ratios and reaction rate constants .

Advanced: How do computational models predict the stability and hydration behavior of propanal heptadecahydrate under varying conditions?

Answer:

  • Density Functional Theory (DFT): Models hydrogen-bonding interactions and lattice energy to predict hydrate stability.
  • Molecular Dynamics (MD) Simulations: Assess hydration dynamics under thermal stress (e.g., 100–300 K) or pressure variations.
    Validate predictions against experimental XRD and TGA data to refine force-field parameters .

Advanced: What strategies resolve contradictions in thermodynamic data for propanal heptadecahydrate across studies?

Answer:

  • Meta-Analysis Framework: Compare datasets using standardized reference conditions (e.g., 25°C, 1 atm) and normalize for methodological differences (e.g., calorimetry vs. vapor pressure measurements).
  • Controlled Replication Studies: Document all experimental variables (equipment specifications, humidity control, sample history) to isolate confounding factors .

Basic: What are the key spectroscopic markers for identifying propanal heptadecahydrate?

Answer:

  • Infrared (IR) Spectroscopy: O-H stretching (3200–3400 cm⁻¹) and aldehyde C=O stretching (~1720 cm⁻¹) with broadening due to hydrate formation.
  • ¹³C NMR: Shifted carbonyl carbon signals (δ ~200 ppm) compared to anhydrous propanal.
  • Raman Spectroscopy: Peaks at 880–900 cm⁻¹ indicate water lattice vibrations .

Advanced: How does the hydration state of propanal heptadecahydrate influence its reactivity in catalytic processes?

Answer:

  • Kinetic Studies: Compare reaction rates of hydrated vs. anhydrous propanal in acid-catalyzed aldol condensation.
  • In Situ Spectroscopy: Monitor hydrate dissociation during catalysis using time-resolved IR or XRD.
    Hydration reduces electrophilicity of the carbonyl group, altering reaction pathways .

Methodological: What protocols ensure reproducibility in synthesizing propanal heptadecahydrate across laboratories?

Answer:

  • Precise Humidity Control: Use saturated salt solutions (e.g., Mg(NO₃)₂ for 54% RH) during crystallization.
  • Batch Documentation: Record supplier details (e.g., solvent purity, propanal lot number) and storage conditions.
  • Interlab Validation: Share samples with independent labs for cross-validation via TGA and XRD .

Data Analysis: How should researchers statistically analyze discrepancies in reported physicochemical properties?

Answer:

  • Multivariate Regression: Identify correlations between experimental variables (e.g., temperature, humidity) and property variations (e.g., melting point).
  • Error-Weighted Averaging: Assign weights to datasets based on reported uncertainties (e.g., ±0.5°C vs. ±2°C).
  • Outlier Tests: Apply Grubbs’ or Dixon’s Q-test to exclude non-reproducible data .

Experimental Design: What controls are essential when studying environmental degradation pathways?

Answer:

  • Abiotic Controls: Exclude microbial activity using sterilized matrices (e.g., autoclaved soil/water).
  • Isotopic Tracers: Use ¹³C-labeled propanal to track degradation products via LC-MS.
  • Matrix Blanks: Account for background aldehydes in environmental samples .

Advanced: How do isotopic labeling studies elucidate kinetic pathways of propanal heptadecahydrate formation?

Answer:

  • Deuterium Tracing: Synthesize D₂O-hydrated propanal to monitor H/D exchange rates via ¹H NMR.
  • Time-Resolved Mass Spectrometry: Track ¹⁸O incorporation into the hydrate lattice under controlled humidity.
    Data interpretation requires modeling using Eyring or Arrhenius equations to derive activation energies .

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